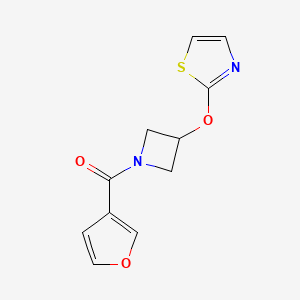

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-3-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-10(8-1-3-15-7-8)13-5-9(6-13)16-11-12-2-4-17-11/h1-4,7,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPKSYVCZYJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step reactions. One common approach is the multicomponent reaction (MCR) method, which allows for the efficient construction of complex molecules from simpler starting materials . This method often involves the use of catalysts and specific reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Pharmacological Insights

Role of Azetidine

- Conformational Rigidity : Azetidine’s strained four-membered ring restricts rotational freedom, enhancing target binding precision compared to larger rings (e.g., piperidine) .

- Metabolic Stability : Azetidine derivatives often exhibit improved metabolic profiles due to reduced susceptibility to oxidative enzymes .

Thiazole vs. Other Heterocycles

- Thiazole : The thiazol-2-yloxy group’s sulfur atom and nitrogen lone pairs facilitate hydrogen bonding and hydrophobic interactions, critical for enzyme inhibition (e.g., MGL, GLUT4) .

Biological Activity

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound consists of a furan ring, a thiazole moiety, and an azetidine structure. This combination is believed to enhance its biological activity by allowing interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound is known to act as a reversible, competitive inhibitor of monoacylglycerol lipase (MAGL), leading to increased levels of 2-arachidonoylglycerol (2-AG) in the brain when administered systemically in animal models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |

| HCT-116 (Colon) | 5.13 | Cell cycle arrest at G1 phase |

| U-937 (Leukemia) | 4.5 | Apoptosis induction through caspase activation |

These findings indicate that the compound may trigger apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle modulation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Comparative Studies

This compound can be compared to other heterocyclic compounds known for their biological activities:

| Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Doxorubicin | Anticancer | 0.12 - 2.78 |

| Prodigiosin | Anticancer | 1.93 - 2.84 |

| Furan Derivatives | Variable (depends on substitution) | Varies |

These comparisons highlight the potential of this compound as a competitive candidate in drug development, particularly in oncology .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Apoptosis Induction : In a study involving MCF-7 cells, treatment with this compound resulted in increased levels of cleaved caspase 3 and p53, suggesting a robust mechanism for apoptosis induction .

- In Vivo Efficacy : Animal models treated with the compound showed significant tumor reduction compared to controls, supporting its potential as an effective anticancer agent.

Q & A

Q. Tables for Key Data Comparison

| Property | Value | Method | Reference |

|---|---|---|---|

| logP | 2.5 ± 0.3 | Shake-flask | |

| Azetidine C=O bond length | 1.21 Å | X-ray crystallography | |

| MAGL IC50 | 12 nM (cell-free) | Fluorescent assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.